molecular formula C17H15NO4 B14417253 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide CAS No. 85635-62-7

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide

Cat. No.: B14417253
CAS No.: 85635-62-7
M. Wt: 297.30 g/mol
InChI Key: HXBXYWGOSAUWDY-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide is a compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85635-62-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-17(21)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3,(H,18,21)

InChI Key

HXBXYWGOSAUWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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